molecular formula C9H5N3OS2 B022843 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile CAS No. 109532-65-2

2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B022843
CAS No.: 109532-65-2
M. Wt: 235.3 g/mol
InChI Key: GLDIUGAQMAVELC-UHFFFAOYSA-N
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Description

2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C9H5N3OS2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in the synthesis of pyrimidinylhydrazide and its corresponding hydrazone, as described in a study on the synthesis of pyrimidine derivatives using choline chloride-urea mixture as a deep eutectic solvent or cerium (IV) ammonium nitrate (Behalo et al., 2019).

  • The compound has potential biological applications in cytotoxicity and matrix metalloproteinase inhibition (Ignatovich et al., 2015).

  • It is utilized in the synthesis of new pyrimidine and fused pyrimidine derivatives (Ahmed & El-Salam, 2003).

  • The compound serves as a building block for novel bis- and poly(pyridines) and poly(pyrimidines) via alkylation (Abd El-Fatah et al., 2017).

  • It exhibits antiproliferative activity against lung, colon, MCF-7, and MDA-MB 231 cell lines (Awadallah et al., 2013).

  • The compound can be used in reactions to produce various derivatives of 2-amino-thiophen-3-carbonsäureestern (Gewald et al., 1988).

  • It is a tetrahydrothieno[3,2-b] quinoline derivative used in chemical reactions (Abu‐Hashem et al., 2021).

  • The compound is used as a starting material for various chemical reactions, including the synthesis of antibiotics (Dimitrov, 2003).

  • Derivatives of this compound are potential inhibitors of HIV-1 integrase strand transfer (Wadhwa et al., 2020); (Ramajayam et al., 2009).

  • It has antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).

  • The compounds have potential inhibitory effects against the human dihydrofolate reductase (DHFR) enzyme (Al-Wahaibi et al., 2021).

  • It allows for the production of novel 2,4,6-trisubstituted thieno[3,2-d]pyrimidines (Ren et al., 1986).

  • Some derivatives exhibited significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).

  • The synthesized compounds have antioxidant activities (Salem et al., 2015).

  • They show anti-inflammatory and antimicrobial activity (Alam et al., 2012).

  • They have promising antitumor and antimicrobial activities (Ramadan et al., 2019).

  • The compounds show high affinity with CDK4 protein in molecular docking studies (Holam et al., 2022).

  • They exhibit inhibition against copper corrosion in saline solutions (Al‐Mobarak et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not provided in the available sources .

Safety and Hazards

The safety data and hazard codes for this compound are not available in the sources .

Future Directions

The future directions for the research and application of this compound are not provided in the available sources .

Properties

IUPAC Name

4-oxo-2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDIUGAQMAVELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=O)NC(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354923
Record name SBB041877
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109532-65-2
Record name SBB041877
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
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2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 3
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 4
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 5
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
Customer
Q & A

Q1: What are the key structural features of 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile, and how was its synthesis achieved in the study?

A1: this compound is a substituted pyrimidine derivative characterized by the presence of a thiophene ring at the 4-position of the pyrimidine core. [] The synthesis of this compound was achieved as a key intermediate in the study. Researchers utilized a previously synthesized pyrimidine derivative, this compound, and reacted it with hydrazine hydrate to form the corresponding pyrimidinyl hydrazide. This hydrazide was further reacted with various aldehydes to yield a series of hydrazone derivatives.

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